Product packaging for N-benzyl-4-methylquinolin-2-amine(Cat. No.:CAS No. 81102-84-3)

N-benzyl-4-methylquinolin-2-amine

Cat. No.: B187545
CAS No.: 81102-84-3
M. Wt: 248.32 g/mol
InChI Key: JUEAKQUMMBNRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-methylquinolin-2-amine is a chemical compound with the CAS Number 30980-57-5, offered for research applications in biological screening and lead optimization programs . The compound is supplied as a dry powder with a molecular weight of 248.33 and an empirical formula of C₁₇H₁₆N₂ . Its Lipinski parameters include a logP of 3.597, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 24.92 Ų, which are favorable for drug-like properties . Compounds based on the 4-aminoquinoline scaffold, to which this molecule is closely related, are of significant interest in medicinal chemistry research. Recent scientific literature has highlighted that such derivatives demonstrate promising biological activities, including potent antimycobacterial properties against Mycobacterium tuberculosis strains . This makes them valuable starting points for the discovery and development of new therapeutic candidates for diseases such as tuberculosis . Product Specifications: • CAS Number: 30980-57-5 • Molecular Formula: C₁₇H₁₆N₂ • Molecular Weight: 248.33 • Purity: ≥98% (by HPLC) • Physical Form: Dry powder This product is intended for research and further manufacturing use only. It is strictly not for direct human use, diagnosis, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2 B187545 N-benzyl-4-methylquinolin-2-amine CAS No. 81102-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81102-84-3

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N-benzyl-4-methylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-13-11-17(18-12-14-7-3-2-4-8-14)19-16-10-6-5-9-15(13)16/h2-11H,12H2,1H3,(H,18,19)

InChI Key

JUEAKQUMMBNRJE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3

Origin of Product

United States

Contextualization Within Quinoline Chemistry

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.gov It is considered a "privileged structure," a molecular framework that is able to bind to multiple biological targets, making it a fertile ground for drug discovery. nih.gov The versatility of the quinoline ring allows for functionalization at numerous positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of its derivatives to achieve desired biological activities. nih.gov

Quinoline-based compounds exhibit an exceptionally broad range of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govnih.gov This wide spectrum of bioactivity has led to the development of numerous approved drugs and a multitude of candidates in clinical trials for various diseases. nih.gov The "druggability" and synthetic accessibility of the quinoline nucleus ensure its continued prominence in modern medicinal chemistry research. nih.govnih.gov

Historical and Contemporary Relevance of Substituted Aminoquinolines

Historically, substituted aminoquinolines have had a monumental impact on global health, primarily as antimalarial agents. The 4-aminoquinoline (B48711) derivative, chloroquine (B1663885), is one of the most significant synthetic chemotherapeutic agents ever developed, proving highly effective for the treatment and prophylaxis of malaria for many decades. synchem.deresearchgate.net The 8-aminoquinoline (B160924) class, including primaquine (B1584692) and tafenoquine, is crucial for its ability to eradicate the dormant liver stages of certain malaria parasites, preventing relapse. nih.gov

The historical success of these compounds has spurred continuous research into other substituted aminoquinolines. Contemporary research has expanded beyond malaria to explore their potential as treatments for cancer, viral infections, and leishmaniasis. researchgate.netontosight.aiunimi.it The position of the amino group on the quinoline ring (e.g., at C2, C4, or C8) and the nature of the substituents on the exocyclic amine are critical determinants of the molecule's mechanism of action and therapeutic application. synchem.de

Specific Focus on N-benzyl-4-methylquinolin-2-amine and Related Structures

This compound is a specific derivative belonging to the 2-aminoquinoline (B145021) class. Its structure features a methyl group at position 4 of the quinoline ring and a benzyl (B1604629) group attached to the nitrogen of the amino group at position 2. Despite the broad interest in the quinoline scaffold, specific published research detailing the synthesis, characterization, and biological evaluation of this compound is notably scarce in publicly accessible scientific literature.

The parent compound, 2-amino-4-methylquinoline, serves as a logical precursor for its synthesis. synchem.de The introduction of the N-benzyl group could be accomplished through standard synthetic methods such as reductive amination with benzaldehyde (B42025) or nucleophilic substitution with a benzyl halide. The presence of the benzyl group adds significant lipophilicity and potential for pi-stacking interactions with biological targets, which could modulate the activity compared to the unsubstituted parent amine.

While direct data is limited, the study of structurally related compounds provides insight into the potential chemical and biological properties of this molecule. For instance, isomers like N-benzyl-2-methylquinolin-4-amine are subjects of interest in medicinal chemistry. ontosight.ai Furthermore, research into other N-benzyl derivatives of heterocyclic systems often explores their potential as inhibitors of specific enzymes or as antimicrobial agents. nist.govresearchgate.net A comprehensive understanding of this compound awaits dedicated synthetic and biological studies.

Physicochemical Data of Structurally Related Quinoline and Quinazoline (B50416) Derivatives

This table presents data for compounds structurally related to this compound, including an isomer and a compound with a different heterocyclic core, to illustrate typical characterization data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)NotesReference
N-benzyl-2-methylquinolin-4-amineC₁₇H₁₆N₂248.33Not AvailableIsomer of the title compound. nih.gov
N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amineC₂₄H₂₂N₂O354.45134–136A 4-aminoquinoline derivative. nih.gov
N-benzyl-4-methylquinazolin-2-amineC₁₆H₁₅N₃249.31116–118A related quinazoline derivative. mdpi.com

Synthetic Methodologies for N Benzyl 4 Methylquinolin 2 Amine and Analogues

Classical Quinoline (B57606) Synthesis Protocols and Their Adaptationsnih.govwikipedia.org

The foundational methods for quinoline synthesis, many discovered in the late 19th century, rely on the cyclization of aniline-derived precursors. iipseries.org While often robust, these reactions can require harsh conditions and may have limitations regarding regioselectivity and functional group tolerance. nih.govresearchgate.net Their adaptation for the synthesis of specific N-substituted 2-aminoquinolines often involves forming a quinoline ring with a suitable leaving group (like a hydroxyl or halogen) at the 2- or 4-position, which is subsequently displaced by the desired amine. mdpi.com

Gould-Jacob Cyclization Approacheswikipedia.org

The Gould-Jacob reaction is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester. The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

General Mechanism:

Condensation: Aniline reacts with ethyl ethoxymethylenemalonate, substituting the ethoxy group.

Cyclization: The intermediate undergoes a 6-electron cyclization upon heating.

Saponification & Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which is then removed. wikipedia.org

To adapt this for a 2-aminoquinoline (B145021) synthesis, the 4-hydroxy group would need to be converted into a leaving group, followed by amination. A more direct approach to forming the 2-aminoquinoline scaffold using this method is not straightforward due to the nature of the starting materials.

Friedländer Condensation Variantswikipedia.org

The Friedländer synthesis is one of the most direct routes to quinolines, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.net The primary challenge often lies in the availability of the required substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) precursors. researchgate.net

A plausible adaptation for synthesizing the 4-methylquinolin-2-amine (B1582889) core would involve reacting a 2-aminobenzophenone with a molecule providing the C2-N fragment, followed by N-benzylation. However, a more common modern variant involves forming a 2-chloro-4-methylquinoline (B123181) via a classical route and then performing a nucleophilic aromatic substitution with benzylamine (B48309).

Modern modifications of the Friedländer reaction utilize various catalysts to improve efficiency and mildness, including p-toluenesulfonic acid, iodine, and neodymium(III) nitrate (B79036) under solvent-free or microwave-irradiated conditions. organic-chemistry.orgmdpi.com

Catalyst/ConditionsReactantsProduct TypeReference
p-Toluene sulphonic acid (PTSA), solvent-free, microwave2-Aminoaryl ketone, α-methylene ketonePoly-substituted quinolines organic-chemistry.org
Molecular iodine (I₂)2-Aminoaryl ketone, α-methylene ketonePoly-substituted quinolines organic-chemistry.org
Nafion-mediated, microwave irradiation2-Aminoaryl ketone, α-methylene carbonylSubstituted quinolines mdpi.com
Neodymium(III) nitrate hexahydrate2-Aminoaryl ketone, α-methylene carbonylFunctionalized quinolines organic-chemistry.org

Pfitzinger Reaction Modificationswikipedia.org

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds by the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound's enolate, followed by cyclization and dehydration. wikipedia.org

General Mechanism:

Hydrolysis: Isatin is opened to a keto-acid by a strong base. wikipedia.org

Condensation: The aniline part of the intermediate reacts with a ketone or aldehyde to form an imine/enamine. wikipedia.org

Cyclization & Dehydration: The enamine cyclizes and dehydrates to form the quinoline ring. wikipedia.org

This method is highly effective for producing quinolines with a carboxylic acid group at the 4-position. jocpr.com Its direct application to the synthesis of N-benzyl-4-methylquinolin-2-amine is limited, as it does not inherently produce the required 2-amino substitution pattern. Modifications would be extensive, likely involving post-synthesis functional group manipulations of the resulting quinoline-4-carboxylic acid.

Skraup and Doebner-von Miller Syntheses and Limitationswikipedia.org

The Skraup synthesis is a classic method that produces quinoline by heating aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.org

These reactions are known for their harsh, strongly acidic conditions, which can lead to low yields due to polymerization of the carbonyl reactant. nih.govwikipedia.org While effective for certain substitution patterns, they are not well-suited for producing 2-aminoquinolines directly. The mechanism is complex and thought to involve conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.orgnih.gov The low regioselectivity for synthesizing multi-substituted quinolines is a significant drawback of this approach. researchgate.net

Conrad-Limpach Reactionorganic-chemistry.orgwikipedia.orgjptcp.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can yield either 4-hydroxyquinolines (at high temperatures) or 2-hydroxyquinolines (Knorr synthesis variant, at lower temperatures). The reaction proceeds via a Schiff base intermediate which then undergoes thermal cyclization. wikipedia.org

This method is primarily used for synthesizing hydroxyquinolines. wikipedia.orgmdpi.com To obtain this compound, one would typically synthesize the corresponding 2-hydroxy-4-methylquinoline (a quinolone), convert the hydroxyl to a chloro group, and then perform a nucleophilic substitution with benzylamine. A study successfully synthesized a series of 2-alkyl-4-hydroxyquinolines by reacting substituted anilines with β-ketoesters, which were then converted to the 4-chloroquinolines and subsequently reacted with various benzylamines. mdpi.com

Contemporary and Green Synthetic Strategiesnih.govwikipedia.orgmdpi.com

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. For quinoline synthesis, this includes the use of novel catalysts, microwave assistance, and one-pot cascade reactions. mdpi.com

One prominent contemporary strategy for synthesizing N-substituted aminoquinolines involves a two-step process:

Formation of a Halogenated Quinoline: A substituted quinoline ring with a halogen (typically chlorine) at the 2- or 4-position is synthesized using a classical method (e.g., Conrad-Limpach followed by chlorination).

Nucleophilic Aromatic Substitution (SNA_r): The chloroquinoline is then reacted with the desired amine.

A specific synthesis of N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine analogues utilized this approach. mdpi.com The 2-methyl-4-chloroquinoline was heated with the appropriate 4-(benzyloxy)benzylamine in DMSO with N,N-diisopropylethylamine (DIPEA) as a base, affording the final products in moderate yields. mdpi.com

Example of Nucleophilic Amination for Analogues: mdpi.com

Reactant 1Reactant 2ConditionsProduct Yield
2-Alkyl-4-chloroquinoline4-(Benzyloxy)benzylamineDIPEA, DMSO, 150 °C, 20 h26–48%

Green approaches focus on reducing waste and avoiding harsh reagents. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in Friedländer reactions. mdpi.com The use of reusable solid acid catalysts like Nafion NR50 also represents a greener alternative to traditional acid catalysts. mdpi.com Furthermore, metal-catalyzed reactions, such as copper-catalyzed one-pot syntheses from saturated ketones and anthranils, provide efficient and novel routes to functionalized quinolines. mdpi.com Bismuth chloride (BiCl₃) has also been employed as a non-toxic catalyst for synthesizing 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov

Condensation Reactions with Quinoline-3-carboxamide (B1254982) Derivatives

While direct synthesis of this compound from quinoline-3-carboxamide derivatives is not extensively documented, the reactivity of related systems suggests potential synthetic routes. For instance, the synthesis of novel transition metal (II) complexes has been achieved starting from (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide, a Schiff base derived from 2-aminobenzohydrazide. biointerfaceresearch.com This highlights the utility of amide-containing precursors in building complex heterocyclic structures. The synthesis of quinazolin-4(3H)-ones, which are structurally related to the quinoline core, can be achieved through a one-pot dehydrogenative coupling of benzyl (B1604629) alcohols and 2-aminobenzamide, catalyzed by palladium(II) complexes. epa.gov This type of condensation approach, where an amine and a carbonyl-containing fragment are coupled, is a fundamental strategy in heterocyclic chemistry.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a cornerstone in the synthesis of this compound and its analogues, allowing for the introduction of the benzylamino group onto the quinoline core. These reactions can proceed through different mechanisms, primarily S_N2 and nucleophilic aromatic substitution (S_NAr), depending on the nature of the substrates and reaction conditions.

S_N2 Reactions

The S_N2 mechanism is a common pathway for the formation of the N-benzyl bond. This typically involves the reaction of a nucleophilic amine with an electrophilic benzyl halide. In the context of synthesizing this compound, this could involve the reaction of 2-amino-4-methylquinoline with benzyl bromide. The nitrogen atom of the amino group acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group. This general strategy is widely employed for the synthesis of primary amines and their N-alkylated derivatives. youtube.comlibretexts.org For example, the synthesis of N-benzyl-4-methylbenzenesulfonamides involves the benzylation of a primary sulfonamide, which acts as a weak nucleophile, with benzyl bromide, proceeding through an S_N1-like mechanism due to the stability of the benzylic carbocation. nsf.gov While the amino group of 2-amino-4-methylquinoline is more nucleophilic than a sulfonamide, the principle of using a benzyl halide to introduce the benzyl group remains the same.

The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines also utilizes an S_N2 reaction in the initial step, where 4-cyanophenol is reacted with benzyl bromides in the presence of a base to form 4-(benzyloxy)benzonitriles. nih.gov This demonstrates the versatility of the S_N2 reaction in building complex molecular architectures that can be further elaborated to the desired quinoline derivatives.

Nucleophilic Aromatic Substitution Conditions

Nucleophilic aromatic substitution (S_NAr) provides an alternative and powerful method for attaching an amino group to an aromatic ring, particularly when the ring is activated by electron-withdrawing groups or is part of a heterocyclic system like quinoline. The synthesis of 4-aminoquinolines often relies on the S_NAr reaction of a 4-chloroquinoline (B167314) precursor with an appropriate amine. nih.gov

Specifically, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been achieved through the reaction of 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines under S_NAr conditions. nih.gov This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMSO, with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. nih.gov The regioselectivity of this reaction is a key aspect, with the nucleophilic attack preferentially occurring at the C4 position of the quinoline ring. mdpi.com Theoretical and experimental studies on 2,4-dichloroquinazolines have shown that the C4 position is more susceptible to nucleophilic attack than the C2 position. mdpi.com This principle can be extended to the synthesis of this compound, where a precursor such as 2-chloro-4-methylquinoline could be reacted with benzylamine under S_NAr conditions.

Metal-Free Catalysis in Aminoquinoline Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the use of potentially toxic and expensive transition metals. Several metal-free approaches for the synthesis of quinolines and related nitrogen heterocycles have been reported.

One such strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization. For example, quinoline derivatives can be synthesized from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines in a metal-free manner. nih.govacs.org This reaction proceeds through the generation of free-radical species that initiate a cascade of reactions leading to the formation of the quinoline core. nih.govacs.org Another metal-free approach for constructing aminated isoquinoline (B145761) frameworks, which are isomers of quinolines, involves the reaction of 2-(2-oxo-2-arylethyl)benzonitrile with amines in an aqueous medium. chemrxiv.org This method is advantageous due to its use of readily available starting materials and environmentally benign reaction conditions. chemrxiv.org The reaction is believed to proceed through a nucleophilic addition of the amine to the nitrile group, followed by cyclization and aromatization. chemrxiv.org

Furthermore, benzylamine itself can act as a nucleophilic catalyst in the on-water synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org This protocol is characterized by its simplicity, broad substrate scope, and the use of water as a green solvent. organic-chemistry.org These examples demonstrate the potential of metal-free catalysis in the synthesis of complex heterocyclic compounds like this compound, offering more sustainable and economical alternatives to traditional methods.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Silver, Gold, Ruthenium)

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline derivatives is no exception. Various transition metals, including palladium, silver, gold, and ruthenium, have been employed to catalyze the formation of the quinoline scaffold and the introduction of substituents.

Palladium-catalyzed reactions are widely used in cross-coupling and amination reactions. For instance, the synthesis of quinazolin-4(3H)-ones can be achieved through a palladium(II)-catalyzed one-pot dehydrogenative coupling of benzyl alcohols and 2-aminobenzamide. epa.govsci-hub.se Palladium complexes of quinolinylaminophosphonates have also been synthesized and characterized, demonstrating the ability of palladium to coordinate with quinoline-based ligands. nih.gov The synthesis of 2-(4-acylfuran-2-yl)acetamides has been accomplished via a palladium iodide-catalyzed multicomponent carbonylative reaction, showcasing the versatility of palladium catalysis in constructing complex heterocyclic systems. nih.gov

Gold-catalyzed reactions have emerged as a powerful tool for the activation of C-C multiple bonds. Gold catalysts can promote the addition of nucleophiles, including amines, to alkynes and allenes. beilstein-journals.org This reactivity can be harnessed for the synthesis of quinolines and other nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net For example, gold-catalyzed intramolecular hydroalkylation of ynamides has been used to synthesize indenes, and the N-benzyl group was found to be compatible with the reaction conditions. acs.org

Ruthenium-catalyzed reactions have been employed for the synthesis of quinolines from anilines and various coupling partners. For example, ruthenium catalysts can mediate the synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine (B3047471) via an amine exchange reaction. koreascience.kr Ruthenium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with aldehydes also provides a route to 3-substituted quinolines. knu.ac.kr Furthermore, highly substituted isoquinolines and isoquinolones can be synthesized through a ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates, improve yields, and enhance product purity. The use of microwave irradiation can be applied to many of the synthetic methods described above.

Microwave heating has been successfully employed in the synthesis of various quinoline derivatives. For example, a mild and simple method for the synthesis of isoxazolo[5,4-b]quinolines from 2-chloro-3-formylquinoline and hydroxylamine (B1172632) has been reported under solvent-free microwave irradiation. researchgate.net This approach significantly reduces reaction times compared to conventional heating. researchgate.net Similarly, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using a bismuth(III) chloride-catalyzed reaction under microwave irradiation, offering a green and efficient protocol. nih.gov

N-alkylation reactions, a key step in the synthesis of this compound, can also be accelerated by microwave irradiation. rasayanjournal.co.in The synthesis of N-alkyl phthalimides and other N-alkylated compounds has been shown to proceed efficiently under microwave conditions. rasayanjournal.co.in Furthermore, the synthesis of N1,N4-substituted thiosemicarbazones from thiosemicarbazides and aldehydes, including quinolinecarboxaldehyde, has been achieved with significantly reduced reaction times and improved yields using microwave assistance. mdpi.com The synthesis of 1-benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex has also been efficiently carried out using microwave irradiation. journalcsij.com These findings suggest that the synthesis of this compound could be significantly optimized by employing microwave technology, leading to faster and more efficient production of this compound.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of quinoline derivatives, offering advantages in scalability, safety, and efficiency over traditional batch methods. vapourtec.comrsc.org These techniques enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and purity. rsc.orgdoi.org

A notable approach involves the tandem photoisomerization-cyclization of amino-enone substrates under continuous flow conditions. vapourtec.comresearchgate.net This process utilizes a high-power LED lamp to irradiate the substrates, leading to an alkene isomerization and subsequent cyclocondensation cascade to form the quinoline scaffold. vapourtec.comresearchgate.net This method has demonstrated high productivity, with the potential to generate various substituted quinolines at a rate of over one gram per hour. vapourtec.comresearchgate.net

Another continuous flow strategy employs a simple hydrogen transfer reaction using a heterogeneous Ru-Fe/γ-Al2O3 catalyst to synthesize 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol (B145695)/water system. rsc.org This green chemistry approach avoids the use of strong acids or harsh oxidants. rsc.org The optimization of this system involves adjusting the alcohol-to-water ratio, pressure, and flow rate to achieve moderate to good yields for a range of nitroarene substrates. rsc.org

The table below summarizes the optimization of a continuous flow synthesis for a pyrimidine (B1678525) intermediate, illustrating the typical parameters adjusted in such systems. doi.org

EntryVolume (mL)Residence Time (min)Temperature (°C)Conversion (%)Yield (%)
112.630-1084/
212.630-586/
512.630089/
612.630588/
712.6301090/
1012.630259278
1212.620208572
1312.660109162

Precursor and Intermediate Syntheses

The synthesis of this compound and its analogues relies on the efficient preparation of various precursors and intermediates. Key transformations include the formation of Schiff bases, reduction of nitriles, derivatization of phenolic compounds, and strategies involving electrophilic activation.

Schiff base formation is a fundamental reaction in organic chemistry, often serving as a key step in the synthesis of heterocyclic compounds like quinolines. youtube.comyoutube.com The reaction involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone, to form an imine or Schiff base. youtube.com

The mechanism typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. youtube.com This is followed by dehydration to yield the imine. youtube.com In the context of quinoline synthesis, an aniline can react with a carbonyl compound, and the resulting intermediate can undergo cyclization. For instance, the reaction can be initiated by protonating an aldehyde, which is then attacked by the amine to form a carbinolamine. Subsequent protonation of the hydroxyl group facilitates the elimination of water, leading to a protonated Schiff base, which is then deprotonated to give the final product. youtube.com This reactivity is frequently exploited in enzyme catalysis, where a lysine (B10760008) residue provides the primary amine. youtube.com

The reduction of a nitrile group to a primary amine is a crucial transformation for introducing an aminomethyl group, a common feature in many bioactive molecules. nih.govstudymind.co.uk This method is particularly relevant for synthesizing precursors to compounds like this compound.

Several reducing agents can accomplish this transformation:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent used for converting nitriles to primary amines. nih.govyoutube.comlibretexts.org The reaction is typically performed in a non-aqueous solvent like dry ether, followed by a workup with water or dilute acid. nih.govyoutube.com For example, 4-(benzyloxy)benzonitriles have been reduced to the corresponding benzylamines using Li(AlH₄) in THF. nih.gov

Catalytic Hydrogenation : This industrial method involves reacting the nitrile with hydrogen gas under high temperature and pressure in the presence of a metal catalyst such as nickel, palladium, or platinum. studymind.co.uklibretexts.org It is often preferred over LiAlH₄ due to cost considerations. studymind.co.uk

Amine Boranes : Reagents like ammonia (B1221849) borane (B79455) can reduce a wide range of nitriles to primary amines under thermal conditions without a catalyst, offering an environmentally benign option with good functional group tolerance. organic-chemistry.org More recently, manganese-catalyzed reductions of nitriles using amine boranes have been developed, which proceed under mild, room temperature conditions. rsc.org

The table below shows various reagents used for nitrile reduction.

ReagentConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)Dry Ether, then H₂O/AcidPrimary Amine nih.govlibretexts.org
H₂ / Metal Catalyst (Ni, Pt, Pd)High Temperature & PressurePrimary Amine studymind.co.uklibretexts.org
Ammonia BoraneThermal DecompositionPrimary Amine organic-chemistry.org
Amine Borane / Mn(I) CatalystRoom TemperaturePrimary Amine rsc.org

Phenolic compounds and their derivatives are valuable precursors in the synthesis of heterocyclic structures. nih.govnih.gov The Pfitzinger reaction, for example, allows for the synthesis of quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound in the presence of a base. ui.ac.id The resulting carboxylic acid group on the quinoline scaffold can then be further modified, serving as a handle for introducing additional functionality. ui.ac.id

In a different approach, phenolic aldehydes can be condensed with 4-quinazolinon-2-mercapto-acetohydrazides to create complex molecules where the phenolic moiety is linked to a quinazolinone core via a thioacetohydrazone fragment. nih.gov This demonstrates the utility of phenolic building blocks in constructing elaborate heterocyclic systems. Studies have shown that even minor modifications to the structure of quinoline derivatives can significantly alter their properties. nih.gov

Electrophilic activation provides a powerful means to construct or functionalize the quinoline ring. One prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govmdpi.com In this method, an electrophile such as iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) induces a 6-endo-dig cyclization of the alkynylaniline precursor. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, affording 3-halo- or 3-selenyl-substituted quinolines in moderate to good yields. nih.gov

Another key strategy involves the activation of quinoline N-oxides. The N-oxide group enhances the electrophilicity of the quinoline ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. nih.govrsc.org For instance, activating a quinoline-N-oxide with triflic anhydride (B1165640) facilitates the addition of a nucleophile like thiourea, leading to the formation of quinoline-2-thiones after basic hydrolysis. rsc.org This activation makes C-H functionalization more accessible compared to the unactivated quinoline. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields in the synthesis of this compound and its analogues requires careful optimization of reaction conditions. Key parameters that are typically investigated include the choice of solvent, catalyst loading, reaction time, and temperature. organic-chemistry.orgresearchgate.netresearchgate.net

For instance, in the synthesis of tetraketones, a model reaction showed that the solvent polarity plays a critical role, with water providing the best results compared to various organic solvents. researchgate.netresearchgate.net Catalyst loading is another crucial factor; it was found that 10 mol% of a nano-Fe₃O₄ catalyst provided the optimal balance between reaction time, cost, and yield. researchgate.net

In multi-component reactions, which are often used to build complex molecules in a single step, green chemistry principles are increasingly applied. researchgate.net A one-pot, three-component synthesis of α-benzyl amino coumarin (B35378) derivatives was optimized using water as the solvent and BaSiO₃ nanoparticles as a catalyst, highlighting the shift towards more environmentally benign methods. researchgate.net FeCl₃-catalyzed Povarov-type reactions for synthesizing 2,4-diaryl quinolines have also been optimized for both gram-scale synthesis and continuous-flow processes to achieve shorter reaction times and good yields. organic-chemistry.org

The following table demonstrates the effect of different solvents on a model reaction, emphasizing the importance of solvent selection. researchgate.net

EntrySolventTime (h)Yield (%)
1H₂O295
2EtOH1040
3CH₃CN1035
4CHCl₃12trace
5Toluene12trace
6THF12trace
7Solvent-free (80°C)680

Structural Characterization Methodologies for N Benzyl 4 Methylquinolin 2 Amine and Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are the cornerstone of molecular characterization, offering deep insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of N-benzyl-4-methylquinolin-2-amine and its derivatives. By probing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), this technique provides a wealth of information regarding the molecular structure.

In the ¹H NMR spectrum of a related compound, N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine, distinct signals corresponding to the different types of protons are observed. For instance, the methyl group protons on the quinoline (B57606) ring typically appear as a singlet, while the methylene (B1212753) protons of the benzyl (B1604629) group present as a doublet. The aromatic protons of both the quinoline and benzyl moieties resonate in the downfield region of the spectrum, often as complex multiplets due to spin-spin coupling. mdpi.com

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For a similar compound, N-(4-((4-chlorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine, the spectrum would show signals for the methyl carbon, the methylene carbon, and the various aromatic carbons of the quinoline and substituted benzyl groups. mdpi.com The chemical shifts of these carbon signals are indicative of their electronic environment, allowing for the comprehensive mapping of the carbon skeleton.

A detailed analysis of the chemical shifts, integration values (for ¹H NMR), and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons, thereby confirming the molecular structure of this compound and its analogues. rsc.orgrsc.org

Table 1: Representative ¹H NMR Spectral Data for an N-benzyl-4-aminoquinoline Analog

Functional GroupChemical Shift (δ ppm)Multiplicity
Quinoline-CH₃~2.4Singlet
Benzyl-CH₂~4.5Doublet
Aromatic-H6.3-8.4Multiplet

Data is illustrative and based on similar reported structures. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for an N-benzyl-4-aminoquinoline Analog

Carbon TypeChemical Shift (δ ppm)
Quinoline-CH₃~25
Benzyl-CH₂~45
Aromatic-C99-159

Data is illustrative and based on similar reported structures. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a characteristic "fingerprint" of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the conjugated systems present in the molecule.

For this compound, the UV-Vis spectrum is expected to show strong absorptions due to the extended π-electron system of the quinoline ring and the benzyl group. The quinoline moiety, in particular, gives rise to characteristic absorption bands. The exact position and intensity of these bands can be influenced by the substitution pattern on the rings. This technique is useful for confirming the presence of the chromophoric quinoline and benzyl systems within the molecular structure. dtic.mil

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the cleavage of the benzyl group would result in a characteristic fragment ion. The precise mass measurement from HR-MS would confirm the elemental composition, C₁₇H₁₆N₂, further substantiating the identity of the synthesized compound. mdpi.comuni.lu

X-ray Diffraction Studies

While X-ray diffraction is most definitively applied to single crystals, powder X-ray diffraction (PXRD) can provide valuable structural information for polycrystalline materials. For compounds related to this compound, such as 7-hydroxy-4-methylquinolin-2(1H)-one, X-ray diffraction studies have been used to determine the crystal system and unit cell parameters. researchgate.net

In a study on 7-hydroxy-4-methylquinolin-2(1H)-one, the compound was found to have an orthorhombic crystal structure. The diffraction pattern, with its characteristic peak positions and intensities, is a unique fingerprint of the crystalline solid. Analysis of the diffraction data allows for the determination of the lattice parameters (a, b, and c) and the space group, which describe the symmetry of the crystal lattice. For novel derivatives, obtaining single crystals suitable for X-ray crystallography would provide the most definitive three-dimensional structural elucidation, confirming bond lengths, bond angles, and intermolecular interactions. helsinki.fimdpi.com

Biological Activities of N Benzyl 4 Methylquinolin 2 Amine and Analogues in Vitro Research

Antimicrobial Activity

N-benzyl quinoline (B57606) analogues and related heterocyclic structures have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria and fungi. The modular nature of these compounds, allowing for modifications on both the quinoline and benzyl (B1604629) rings, has enabled extensive structure-activity relationship (SAR) studies. These investigations aim to optimize the antimicrobial potency and spectrum of this chemical class.

The antibacterial potential of N-benzyl-quinolin-amine analogues has been widely investigated, showing activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some analogues inhibiting essential bacterial enzymes like DNA gyrase or disrupting cell membrane integrity.

Analogues featuring a quinoline or similar heterocyclic core linked to a benzyl group have shown significant promise against Gram-positive pathogens. In one study, N-benzyl amides of salinomycin (B1681400) were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with some derivatives showing potent activity. For example, the N-(2-methylbenzyl)amide of salinomycin registered a minimum inhibitory concentration (MIC) of 3.12 µg/mL against both MRSA and MRSE strains.

Similarly, a quinazoline-based analogue, N⁴-benzyl-N²-phenylquinazoline-2,4-diamine, was effective against S. aureus and S. epidermidis, with MIC values of 25 µM and 15 µM, respectively. Further studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to quinolines, found that N-benzyl carboxamides displayed good activity against S. aureus and Bacillus subtilis. The unsubstituted N-benzyl derivative in this class showed an MIC of 6.25 µg/mL against both strains.

Other research into novel 4-piperazinylquinoline hybrids identified a compound, 5k, which possesses a dichlorinated benzoyl fragment, that exhibited selective and potent activity against S. aureus with an MIC of 10 µM. Studies on N-benzyl tricyclic indolines also identified analogues with anti-MRSA activity; compound 4k showed an MIC of 4 µg/mL against both methicillin-susceptible (S. aureus ATCC 25923) and methicillin-resistant (S. aureus BAA-44) strains.

Table 1: In Vitro Activity of N-benzyl Analogues against Gram-Positive Bacteria

Compound/Analogue Class Bacterium Strain MIC Reference
Salinomycin N-(2-methylbenzyl)amide Staphylococcus aureus MRSA 3.12 µg/mL
Salinomycin N-(2-methylbenzyl)amide Staphylococcus epidermidis MRSE 3.12 µg/mL
N⁴-benzyl-N²-phenylquinazoline-2,4-diamine Staphylococcus aureus - 25 µM
N⁴-benzyl-N²-phenylquinazoline-2,4-diamine Staphylococcus epidermidis - 15 µM
N-benzyl-...thieno[2,3-d]pyrimidine Staphylococcus aureus ATCC 25923 6.25 µg/mL
N-benzyl-...thieno[2,3-d]pyrimidine Bacillus subtilis ATCC 6633 6.25 µg/mL
Indoline (B122111) Analogue 4k Staphylococcus aureus MSSA (ATCC 25923) 4 µg/mL
Indoline Analogue 4k Staphylococcus aureus MRSA (BAA-44) 4 µg/mL
4-Piperazinylquinoline 5k Staphylococcus aureus ATCC 25923 10 µM

The efficacy of N-benzyl-quinolin-amine analogues against Gram-negative bacteria is often more challenging due to the bacteria's protective outer membrane. However, several studies have reported notable activity. N-Benzyl-3-sulfonamidopyrrolidines were identified as a new class of inhibitors targeting bacterial cell division in E. coli. An optimized analogue from this class, compound 14 , exhibited an MIC of 10 µM against E. coli. Subsequent research identified the target of these compounds as the bacterial enzyme DNA gyrase.

Research on hybrids of 2-thiohydantoin (B1682308) and 2-quinolone showed that some derivatives were active against E. coli and Pseudomonas aeruginosa. For instance, compound 4f , a hybrid with a 2-thiohydantoin ring, inhibited the growth of all tested bacterial strains, including Gram-negative ones. In a separate study, long-chained 4-amino-7-chloroquinoline derivatives with an N-benzyl group were found to be important for inhibiting pyocyanin (B1662382) production in P. aeruginosa, a key virulence factor. The presence of the N-benzyl group was noted as being important for the activity of this group of compounds. However, many quinoline-based compounds, such as the 4-piperazinylquinoline hybrid 5k , show no significant activity against P. aeruginosa.

Table 2: In Vitro Activity of N-benzyl Analogues against Gram-Negative Bacteria

Compound/Analogue Class Bacterium Strain Activity/MIC Reference
Pyrrolidine Analogue 14 Escherichia coli - 10 µM
2-Quinolone Hybrid 4f Escherichia coli ATCC 25922 125 µg/mL
2-Quinolone Hybrid 4f Pseudomonas aeruginosa ATCC 27853 250 µg/mL
4-Amino-7-chloroquinoline derivatives Pseudomonas aeruginosa - Inhibition of pyocyanin production

A critical aspect of antimicrobial research is the activity against drug-resistant pathogens. N-benzyl-quinolin-amine analogues have demonstrated efficacy in this area, particularly against MRSA and drug-resistant Mycobacterium tuberculosis. As previously noted, N-benzyl tricyclic indoline analogue 4k displayed equivalent MIC values (4 µg/mL) against both methicillin-susceptible and multiple MRSA strains, indicating its potential to overcome common resistance mechanisms in S. aureus. Furthermore, N-benzyl amides of the ionophore salinomycin were shown to be potent against MRSA and MRSE.

In the context of tuberculosis, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit drug-susceptible and drug-resistant M. tuberculosis strains. This research has yielded promising results, with several compounds showing potent activities. One study highlighted that simplified analogues of the marine alkaloid aaptamine (B1664758) exhibited potent anti-mycobacterial activity against drug-sensitive as well as extensively drug-resistant M. tuberculosis strains, with MIC values ranging from 1.5–6.0 µM.

The investigation into the antifungal properties of N-benzyl-quinolin-amine analogues is less extensive than for their antibacterial activities. However, some studies have shown potential. Research on (+)-neoisopulegol-based O-benzyl derivatives revealed poor activity against the tested fungal strains, with MIC values greater than 100 μg/mL for Candida albicans and Candida krusei. In contrast, N-benzyl- and imidazole-substituted O-benzyl derivatives from the same study were found to be the most active compounds against C. albicans. This suggests that specific substitutions on the benzyl moiety are crucial for conferring antifungal properties.

One of the most promising therapeutic applications for N-benzyl-quinolin-amine analogues is in the treatment of tuberculosis. Numerous studies have focused on developing these compounds as inhibitors of Mycobacterium tuberculosis (Mtb). A significant study involved the synthesis and evaluation of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines against the Mtb H37Rv strain. Two compounds from this series, 9n and 9o , which feature halogen substitutions, exhibited MICs of 2.5 µM and 2.4 µM, respectively. These values are comparable to the first-line anti-TB drug isoniazid (B1672263) (MIC of 2.3 µM) under the same experimental conditions.

The structure-activity relationship studies indicated that substitutions at the 6-position of the quinoline ring and on the benzyloxybenzyl group were critical for activity. Specifically, chlorine and bromine atoms at the 6-position of the quinoline ring, combined with halogen substitutions on the benzyloxy ring, resulted in the most potent compounds. Another study on N-benzyl amides of salinomycin also demonstrated antimycobacterial activity, with the N-(4-methylbenzyl)amide showing an MIC of 1.56 µg/mL against M. tuberculosis H37Rv.

**Table 3: In Vitro Activity of N-benzyl Analogues against *Mycobacterium tuberculosis***

Compound/Analogue Class Bacterium Strain MIC Reference
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 9n Mycobacterium tuberculosis H37Rv 2.5 µM
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 9o Mycobacterium tuberculosis H37Rv 2.4 µM
Salinomycin N-(4-methylbenzyl)amide Mycobacterium tuberculosis H37Rv 1.56 µg/mL
Aaptamine Analogue 1 Mycobacterium tuberculosis H37Rv & XDR 1.5–6.0 µM
Isoniazid (Reference Drug) Mycobacterium tuberculosis H37Rv 2.3 µM

Antibacterial Efficacy

Anticancer Activity

The quinoline scaffold is a key component in several approved anticancer drugs and numerous investigational compounds. nih.govresearchgate.net Research has demonstrated that quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. nih.govtandfonline.comnih.gov

Inhibition of Cell Proliferation

The ability of various quinoline derivatives to inhibit the proliferation of cancer cells has been widely documented. nih.govnih.gov For instance, certain novel quinoline-based potential anticancer agents have shown high to moderate activity against human breast cancer cell lines. nih.gov Similarly, a series of diarylamides possessing a 6,7-dimethoxy(dihydroxy)quinoline scaffold demonstrated potent antiproliferative activities against a panel of 58 human cancer cell lines. hilarispublisher.com However, no specific data on the inhibition of cell proliferation by N-benzyl-4-methylquinolin-2-amine has been reported.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells. Several quinoline derivatives have been identified as potent inducers of apoptosis. For example, novel quinoline derivatives of combretastatin (B1194345) A-4 have been shown to induce apoptosis through a mitochondrial-dependent pathway in cancer cells. tandfonline.com Another synthetic quinoline derivative, DFIQ, has demonstrated the ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Studies on 2-phenylquinolin-4-amine (B1606699) derivatives have also identified compounds that are promising inducers of apoptosis. benthamdirect.com There is currently no available information on whether This compound can induce apoptosis in cancer cells.

Activity against Specific Cancer Cell Lines (e.g., lung cancer, colorectal cancer)

The efficacy of quinoline derivatives has been evaluated against a variety of specific cancer cell lines. New quinoline and isatin (B1672199) derivatives have been tested for their anti-proliferative activity against lung (A549), colorectal (Caco-2), and other cancer cell lines, with some compounds showing activity comparable to the standard drug doxorubicin (B1662922) against Caco-2 cells. tandfonline.com In the context of lung cancer, the novel synthetic quinoline derivative DFIQ has shown anticancer potential against NSCLC cells. nih.gov While these studies underscore the potential of the quinoline core in targeting specific cancers, no data is available for the activity of This compound against lung, colorectal, or any other specific cancer cell lines.

Antiparasitic Activity

The quinoline ring is a cornerstone of antimalarial drug discovery and has been explored for its activity against other parasites as well. nih.gov

Antimalarial Properties

Quinolines have a long history in the fight against malaria, with drugs like chloroquine (B1663885) being pivotal for many years. youtube.com Research continues to explore new quinoline-based compounds to overcome drug resistance. nih.govmdpi.comnih.gov The structure-activity relationship (SAR) of 4-aminoquinolines highlights the importance of the quinoline ring and specific substitutions for antimalarial activity. youtube.com Despite the rich history of quinolines as antimalarials, there is no published research on the antimalarial properties of This compound .

Antichagasic and Trichomonacidal Activity

The therapeutic potential of quinoline derivatives extends beyond malaria. Studies have investigated their efficacy against other protozoan parasites. For instance, some 2-substituted quinolines have been evaluated for their in vitro trichomonacidal activity against Trichomonas vaginalis. researchgate.netnih.gov Additionally, quinazoline (B50416) derivatives, which share a heterocyclic core with quinolines, have been explored as potential antichagasic agents against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov However, the specific antichagasic or trichomonacidal activity of This compound has not been documented.

Antileishmanial Activity

In the search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, researchers have investigated the in vitro activity of various chemical compounds. While direct studies on this compound are not extensively documented in the provided search results, research on structurally related compounds, such as N-benzyl-1H-benzimidazol-2-amine derivatives and styrylquinolines, has shown promising antileishmanial effects. nih.govsemanticscholar.org

A series of twenty-eight N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against Leishmania mexicana promastigotes. nih.gov Among these, two compounds, designated as 7 and 8, demonstrated significant antileishmanial activity at micromolar concentrations. nih.gov Notably, these compounds exhibited lower cytotoxicity compared to the standard drugs miltefosine (B1683995) and amphotericin B. nih.gov Further evaluation of compounds 7 and 8 against L. braziliensis and L. donovani, the species responsible for mucocutaneous and visceral leishmaniasis respectively, revealed that compound 7 had markedly higher activity against L. braziliensis. nih.gov

Styrylquinoline-type compounds have also been a subject of interest for their antileishmanial properties. semanticscholar.org In one study, four synthetic styrylquinolines were assessed for their in vitro activity against intracellular amastigotes of Leishmania (Viannia) panamensis in infected U-937 cells. semanticscholar.org Two of these compounds, 3b and 3c, were found to be active, with median effective concentrations (EC50) of 2.80 and 3.14 µg/mL, respectively. semanticscholar.org However, they also showed toxicity towards the host macrophages, with median lethal concentrations (LC50) of 5.5 and 3.4 µg/mL, resulting in selectivity indices (SI) of 1.96 and 1.08. semanticscholar.org

The investigation into benzimidazole (B57391) derivatives has identified compounds with potent antileishmanial effects. For instance, a 3-Cl phenyl derivative of benzimidazole (K1) showed an IC50 value of 0.6787 µg/mL against Leishmania major promastigotes, a potency comparable to Amphotericin B. mdpi.com This compound also demonstrated low cytotoxicity against L929 mouse fibroblast cells. mdpi.com In silico studies suggest that these benzimidazole derivatives may exert their effect by interacting with pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. mdpi.com

Natural products have also been explored for their antileishmanial potential. Allicin, a compound derived from garlic, has demonstrated effectiveness against the intracellular stages of L. donovani and L. infantum with minimal toxicity to mammalian cells. mdpi.com It has also shown synergistic effects when combined with Amphotericin B against L. martiniquensis intracellular amastigotes. mdpi.com

Table 1: In Vitro Antileishmanial Activity of Selected Compounds

Compound/Analogue Leishmania Species Target Stage Activity Metric Value Reference
Compound 7 (N-benzyl-1H-benzimidazol-2-amine derivative) L. mexicana Promastigote High Activity Micromolar concentration nih.gov
Compound 7 (N-benzyl-1H-benzimidazol-2-amine derivative) L. braziliensis Not specified Significantly Higher Activity Not specified nih.gov
Compound 3b (Styrylquinoline) L. (V) panamensis Amastigote EC50 2.80 µg/mL semanticscholar.org
Compound 3c (Styrylquinoline) L. (V) panamensis Amastigote EC50 3.14 µg/mL semanticscholar.org
K1 (3-Cl phenyl benzimidazole derivative) L. major Promastigote IC50 0.6787 µg/mL mdpi.com
Allicin L. martiniquensis Intracellular amastigote IC50 0.59 µg/mL mdpi.com

Neuroprotective Properties

Research into the neuroprotective effects of compounds structurally related to this compound has revealed concentration-dependent activities. In vitro and ex vivo studies on 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, have shown that this compound can exhibit both neuroprotective and neurotoxic properties. nih.gov

In primary cultures of rodent hippocampal cells, lower concentrations of 1BnTIQ (50 µM) demonstrated neuroprotective effects against glutamate-induced toxicity. nih.gov This was evidenced by a reduction in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. nih.gov Conversely, a significantly higher concentration of 1BnTIQ (500 µM) was found to be neurotoxic, intensifying the apoptotic markers induced by glutamate. nih.gov These findings suggest a dual role for 1BnTIQ, where its impact on neuronal viability is heavily dependent on its concentration. nih.gov

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

N-benzyl derivatives of the tetrahydroprotoberberine alkaloid stepholidine have been designed and synthesized as potential AChE inhibitors. nih.gov Molecular docking studies indicated that these derivatives could establish favorable π-π stacking interactions within the hydrophobic binding pocket of Torpedo californica AChE (TcAChE). nih.gov Subsequent in vitro testing revealed that the N-benzylated compounds, specifically (7R,13aS)-7-benzylstepholidine (1a) and its epimer (7S,13aS)-7-benzylstepholidine (1b), were the most active, with IC50 values of 40.6 ± 1 µM and 51.9 ± 1 µM, respectively. nih.gov Kinetic analysis showed that these compounds act as non-competitive inhibitors of AChE. nih.gov The research highlighted that N-benzyl derivatives were more potent than their O-benzyl counterparts, suggesting a crucial role for the quaternary nitrogen in AChE inhibition. nih.gov

Another notable AChE inhibitor with a benzyl moiety is Donepezil (E2020), chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride. nih.gov Kinetic studies have shown that Donepezil is a potent, mixed-type inhibitor of AChE. nih.gov Its inhibitor dissociation constants for both the free enzyme (KI) and the acetyl-enzyme complex (KI') are significantly lower (by one to two orders of magnitude) than those of other tested compounds like tetrahydroaminoacridine (THA), indicating a strong inhibitory effect. nih.gov

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by N-benzyl Analogues

Compound/Analogue Enzyme Source Inhibition Type IC50 / Ki Reference
(7R,13aS)-7-benzylstepholidine (1a) Torpedo californica AChE Non-competitive 40.6 ± 1 µM nih.gov
(7S,13aS)-7-benzylstepholidine (1b) Torpedo californica AChE Non-competitive 51.9 ± 1 µM nih.gov
Donepezil (E2020) Not specified Mixed-type Lower KI and KI' than THA nih.gov

HIV-1 Integrase Inhibition

Styrylquinolines (SQs), a class of compounds related to this compound, have been identified as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN). nih.gov This viral enzyme is essential for the integration of the viral genome into the host cell's DNA. nih.gov

In vitro studies have demonstrated that SQs can block viral replication at non-toxic concentrations. nih.gov Their mechanism of action is multifaceted. They have been shown to inhibit the 3'-processing activity of IN by competing with the DNA substrate for binding. nih.gov Furthermore, SQs have been found to specifically and effectively inhibit the nuclear import of HIV-1 IN in vitro, a crucial step for the virus to infect non-dividing cells. nih.gov This inhibition of nuclear import suggests that SQs may interfere with the interaction between IN and a cellular factor required for its transport into the nucleus. nih.gov

Other quinoline-based compounds have been developed as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These molecules bind to the dimer interface of the integrase, distant from the catalytic site, and induce an aberrant multimerization of the enzyme, thereby blocking viral replication. nih.gov The potency of these inhibitors is influenced by substitutions on the quinoline core, with a para-chloro-4-phenylquinoline substitution showing effective inhibition due to stabilizing interactions with the enzyme. nih.gov

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in DNA damage response pathways, making it a promising target for cancer therapy. nih.govnih.gov While direct inhibition of USP1/UAF1 by this compound is not reported in the provided search results, the inhibition of this deubiquitinase complex by other small molecules provides a context for potential therapeutic applications.

Inhibitors of USP1/UAF1 have been shown to reverse the resistance of non-small cell lung cancer cells to cisplatin (B142131), a common chemotherapeutic agent. nih.gov These inhibitors can act synergistically with cisplatin to inhibit cancer cell proliferation. nih.gov The development of selective and cell-active inhibitors of the USP1/UAF1 complex has demonstrated the feasibility of targeting this enzyme for therapeutic intervention. nih.gov For example, the inhibitor ML323 selectively and allosterically inhibits the formation of the USP1/UAF1 complex and potentiates the mono-ubiquitination of FANCD2 and PCNA, key proteins in DNA repair. nih.gov This inhibition can sensitize cancer cells to other anticancer drugs. nih.gov

Nociceptin Receptor (NOP) Antagonism

The nociceptin/orphanin FQ (N/OFQ) receptor (NOP) is a member of the opioid receptor family and is involved in a variety of physiological processes, including pain, mood, and addiction. nih.govnih.gov Selective NOP receptor antagonists are being investigated as potential treatments for conditions such as depression and Parkinson's disease. nih.gov

While a direct antagonistic effect of this compound on the NOP receptor is not detailed in the provided search results, the characterization of other NOP antagonists provides insight into the pharmacological tools available to study this system. For example, BTRX-246040 is a potent and selective NOP antagonist that has been extensively characterized in vitro. nih.gov In various assays, it has been shown to be a pure antagonist at both human recombinant and murine native NOP receptors, with a potency 3- to 10-fold higher than the standard antagonist SB-612111. nih.gov The development and characterization of such antagonists are crucial for exploring the therapeutic potential of targeting the NOP receptor. nih.govnih.gov

Penicillin Binding Protein (PBP2a) Inhibition

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is a key enzyme responsible for the resistance of Methicillin-Resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. mdpi.com The inhibition of PBP2a is a critical strategy in the development of new anti-MRSA agents. mdpi.com While direct studies on this compound's PBP2a inhibitory activity are not extensively detailed in the provided results, research on analogous 4-aminoquinoline (B48711) derivatives provides valuable insights.

Structure-activity relationship (SAR) docking studies of 4-aminoquinoline derivatives within the PBP2a binding site have shown that these compounds can bind through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. researchgate.net For instance, 7-chlorophenylquinolinamine and 6-chlorocyclopentaquinolinamine have demonstrated binding to the PBP2a active site. researchgate.net The latter exhibited potent inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. researchgate.net These interactions suggest that the quinoline scaffold is a viable starting point for designing PBP2a inhibitors. The bulky nature of certain substituents can, however, hinder effective binding to the target site. researchgate.net

Thioredoxin Reductase Inhibition

Information regarding the direct inhibition of thioredoxin reductase by this compound is not available in the provided search results.

GlcN-6-P Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial agents. nih.govnih.gov This enzyme is crucial in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall. nih.gov Inhibition of GlcN-6-P synthase can, therefore, lead to antimicrobial effects. nih.gov

One study reported a compound, referred to as GlcN-6-P Synthase-IN-1 (compound 4d), which is an inhibitor of GlcN-6-P synthase with an IC50 of 3.47 μM. medchemexpress.com This compound demonstrated significant antimicrobial activity against various microbes, including S. aureus, B. subtilis, C. albicans, and A. oryzae. medchemexpress.com Another derivative, 67c, also showed excellent antibacterial activity, with MIC values comparable to ciprofloxacin (B1669076) against S. aureus and B. subtilis. nih.gov It also exhibited significant activity against an MRSA strain with an MIC value of 32 µg/mL and inhibited GlcN-6-P synthase with an IC50 of 3.47 µM. nih.gov

Table 1: Antimicrobial Activity of GlcN-6-P Synthase Inhibitors

Compound Organism MIC (µg/mL)
GlcN-6-P Synthase-IN-1 (Compound 4d) S. aureus 1 ± 0.15
B. subtilis 0.5 ± 0.15
C. albicans 4 ± 0.33
A. oryzae 4 ± 0.33
Compound 67c S. aureus 1
B. subtilis 0.5
C. albicans 4
MRSA strain 32

Data sourced from multiple studies. nih.govmedchemexpress.com

Anti-inflammatory and Analgesic Activities

N-benzyl-4-methylbenzene-1,2-diamine (JSH-21), an analog of the subject compound, has been shown to possess anti-inflammatory properties. koreascience.kr It inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner, with an IC50 value of 92 µM. koreascience.kr This inhibitory effect is attributed to the downregulation of inducible NO synthase (iNOS). koreascience.kr Furthermore, JSH-21 was found to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. koreascience.kr Other structural analogs of JSH-21 also demonstrated similar inhibitory effects on NO production and NF-κB activity. koreascience.kr

Another related compound, N-benzyl-N-methyldecan-1-amine (BMDA), and its derivative have also been reported to have anti-inflammatory activities. nih.govfrontiersin.org They were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. nih.govfrontiersin.org

Regarding analgesic activity, while direct studies on this compound are not available, research on other structurally related compounds provides some context. For instance, a study on tetrapeptide analogs investigated their analgesic activity using the paw-pressure test. nih.gov

Antioxidant Activity

Several studies have investigated the antioxidant properties of N-benzyl substituted compounds. A series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and tested for their antioxidant capacity. nih.govnih.gov These compounds, particularly those with fluorinated phenyl motifs, exhibited high interaction with the stable free radical DPPH. nih.govnih.gov Specifically, nitrones 10b, 10c, and 10d showed significant DPPH scavenging activity. nih.gov

Another study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative indicated that these compounds possess anti-oxidative properties. nih.gov They were found to protect connective tissues through the expression of anti-oxidation proteins like nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1. nih.gov

Table 2: DPPH Radical Scavenging Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound % Inhibition (after 20 min) % Inhibition (after 60 min)
Nitrone 10a (unfunctionalized phenyl) 57% 78%
Nitrone 10b (4-fluorophenyl) 64.5 - 81% 79 - 96%
Nitrone 10c (2,4-difluorophenyl) 64.5 - 81% 79 - 96%
Nitrone 10d (4-fluoro-3-methylphenyl) 64.5 - 81% 79 - 96%

Data from a study on novel nitrones. nih.gov

Anticonvulsant Activity

The anticonvulsant potential of N-benzyl substituted compounds has been a subject of investigation. A study on (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides, which are analogs of the antiepileptic drug lacosamide, explored their structure-activity relationship (SAR). nih.govnih.gov It was found that 4'-modified derivatives exhibited the highest anticonvulsant activity in maximal electroshock (MES) and subcutaneous Metrazol seizure models. nih.govnih.gov The SAR indicated that non-bulky 4'-substituents led to superb activity, often comparable to or exceeding that of traditional antiepileptic drugs. nih.govnih.gov

Quinazolin-4(3H)-one derivatives, another class of related heterocyclic compounds, have also been evaluated for their anticonvulsant activity. mdpi.com Some of these compounds showed promising activity in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com

Mechanistic Insights into Biological Action

Molecular Pathway Elucidation

Detailed research into the specific molecular pathways modulated by N-benzyl-4-methylquinolin-2-amine has not been published.

There is no specific information available in the scientific literature to confirm or detail the role of this compound in the induction of apoptosis via the mitochondrial pathway. While some benzamide (B126) and quinoline (B57606) derivatives have been studied for their pro-apoptotic activities, these findings cannot be directly attributed to this compound without specific experimental evidence. ontosight.ai

Scientific literature lacks specific data on the modulation of the autophagy pathway by this compound.

There is no direct evidence or published research to suggest that this compound specifically modulates the MvfR/PqsR quorum sensing receptor in pathogens like Pseudomonas aeruginosa.

Target Identification and Validation

The specific biological targets of this compound have not been identified or validated in published studies. ontosight.ai While it is hypothesized that its biological activity would depend on interactions with targets like proteins or nucleic acids, these specific molecular partners remain unknown. ontosight.ai

Binding Interactions with Biological Targets

Without the identification of specific biological targets for this compound, a detailed analysis of its binding interactions is not possible.

While the chemical structure of this compound, which includes a quinoline ring system and a benzyl (B1604629) group, suggests the potential for hydrophobic interactions with biological targets, no specific studies have been published to confirm and characterize these interactions. ontosight.ai

Hydrogen Bonding

There is no specific information available in the scientific literature detailing the hydrogen bonding interactions of this compound with biological targets.

Halogen Contacts

No studies have been published that describe halogen contacts formed between this compound and any biological macromolecules. This is expected, as the compound does not possess a halogen substituent.

π-Alkyl Interactions

Specific studies on the π-alkyl interactions of this compound are not available. However, the molecular structure, which includes a quinoline ring system and a benzyl group, suggests that such interactions are theoretically possible and could play a role in its binding to biological targets.

Inhibition of Pathogen Growth Mechanisms

Specific mechanisms by which this compound may inhibit pathogen growth have not been experimentally determined. However, based on the known activities of structurally related 2-aminoquinoline (B145021) compounds, several potential mechanisms can be hypothesized:

Inhibition of Hemozoin Formation: Many quinoline-based antimalarial drugs, such as chloroquine (B1663885), function by entering the food vacuole of the Plasmodium parasite. mdpi.com There, they complex with ferriprotoporphyrin IX (heme), a toxic byproduct of hemoglobin digestion, and prevent its biocrystallization into non-toxic hemozoin. rsc.orgmdpi.com This leads to a buildup of toxic heme, which induces parasite death. evitachem.com Studies have shown that 2- and 4-aminoquinolines, in particular, have a strong affinity for Fe(III)PPIX (heme). rsc.orgmdpi.com It is plausible that this compound could act via a similar mechanism against malaria parasites, though this has not been tested.

Inhibition of DNA Synthesis: Another common mechanism for antimicrobial quinolines is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death. Some novel quinoline derivatives have been investigated as potential inhibitors of these enzymes.

Other Potential Mechanisms: Research into various quinoline hybrids has suggested other potential modes of action, including binding to parasitic DNA or interfering with other essential enzymes. evitachem.com For instance, in some quinoline hybrids, the presence of a benzyl group has been associated with enhanced anti-staphylococcal activity.

While these mechanisms are established for the broader quinoline class, dedicated research is required to ascertain if this compound utilizes any of these or possesses a novel mechanism of action.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), form the bedrock of the computational analysis of N-benzyl-4-methylquinolin-2-amine. These methods provide a fundamental understanding of the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set such as 6-311G(d,p) or 6-31+G(d,p), are utilized to determine the most stable conformation (optimized molecular geometry) of the molecule. researchgate.netresearchgate.netresearchgate.net This process involves finding the minimum energy state, which corresponds to the most likely three-dimensional arrangement of the atoms.

The optimized geometry provides key structural parameters. For quinoline (B57606) and its derivatives, theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, in related quinoline structures, the C-C bond lengths within the aromatic rings are typically around 1.4 Å, while C-N bonds are slightly shorter. banglajol.info

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectra are often compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model. researchgate.net For example, the characteristic stretching vibrations of the quinoline ring and the N-H and C-H bonds can be assigned based on these calculations.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure (Calculated via DFT)
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.375C2-N1-C9a117.5
C2-N31.380N1-C2-N3123.0
C4-C4a1.420C4-C4a-C8a119.8
C-H (Aromatic)1.080C-C-C (Aromatic)120.0
Note: This table is illustrative, based on general values for quinoline-like structures found in computational studies, as specific experimental data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To investigate the electronic excited states and absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculations, performed on the previously optimized ground-state geometry, can predict the molecule's UV-visible absorption spectrum.

These calculations yield important information such as excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which indicate the probability of a particular electronic transition. scirp.org For quinoline derivatives, electronic transitions often involve π→π* transitions within the aromatic system. The calculated spectrum can be compared with experimentally measured UV-Vis spectra to further validate the computational model. For quinoline itself, calculations have shown significant absorption in the UV region. scirp.org

Table 2: Representative TD-DFT Calculated Electronic Transition Data for a Quinoline System
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.853220.03
S0 → S24.212940.12
S0 → S34.552720.25
Note: This table presents typical values for quinoline derivatives as found in computational literature. scirp.org

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The analysis of these orbitals is crucial for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For quinoline, the HOMO-LUMO gap has been calculated to be approximately 4.83 eV. scirp.org The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively. In many quinoline derivatives, the HOMO and LUMO are delocalized over the quinoline ring system. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). banglajol.info These parameters provide further quantitative measures of the molecule's reactivity.

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for Quinoline Derivatives
ParameterValue (eV)Formula
EHOMO-6.646 scirp.org-
ELUMO-1.816 scirp.org-
Energy Gap (ΔE)4.830 scirp.orgELUMO - EHOMO
Chemical Hardness (η)2.415(ELUMO - EHOMO) / 2
Chemical Softness (S)0.2071 / (2η)
Electronegativity (χ)4.231-(ELUMO + EHOMO) / 2
Note: Values are based on calculations for the parent quinoline molecule and are illustrative for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and favorable for electrophilic attack. Blue indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. Green represents regions of neutral potential. nih.gov

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. This makes the nitrogen a likely site for protonation and hydrogen bonding. The hydrogen atom of the secondary amine (N-H) group would likely be a region of positive potential, making it a potential hydrogen bond donor site. The aromatic rings will generally show regions of moderately negative potential above and below the plane of the rings, associated with the π-electron system. dtic.mil

Topological Analysis

Topological analysis, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed description of the chemical bonding in a molecule. This method analyzes the topology of the electron density, ρ(r), to partition the molecule into atomic basins.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed to evaluate its potential as an inhibitor for various biological targets, such as protein kinases, which are often implicated in diseases like cancer. Quinoline derivatives are known to be active against a range of biological targets. nih.govresearchgate.net

The process involves:

Preparation : Obtaining the 3D structures of the ligand (this compound, optimized using DFT) and the target protein (from a database like the Protein Data Bank).

Docking Simulation : Using software like AutoDock or GOLD, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis : The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Docking studies on similar quinoline-based compounds have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic and π-π interactions with residues in the binding pocket. nih.gov

Table 4: Illustrative Molecular Docking Results for Quinoline Derivatives Against a Protein Kinase Target
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Quinoline Derivative AAKT1 nih.gov-8.5LYS179, GLU228Hydrogen Bond
Quinoline Derivative BPBP2a semanticscholar.org-7.9TYR297, ASN104Hydrogen Bond, Hydrophobic
Quinoline Derivative CCOVID-19 Mpro -9.2HIS41, CYS145Hydrogen Bond, π-π Stacking
Note: This table shows representative data for various quinoline derivatives from the literature to illustrate the type of information obtained from docking studies.

Ligand-Protein Binding Affinity Prediction

Predicting the binding affinity between a small molecule (ligand) and a target protein is a cornerstone of computational drug design. This prediction, often expressed as a docking score or binding energy, helps in prioritizing compounds for further experimental testing. Molecular docking is a primary technique used for this purpose, where the ligand is placed into the binding site of a protein in various orientations and conformations to find the best fit.

While specific docking studies on this compound are not readily found, research on similar quinoline derivatives highlights the utility of this approach. For instance, in a study on quinoline derivatives as inhibitors of HIV reverse transcriptase, molecular docking was used to evaluate their binding affinity. The results, presented in the table below, demonstrate how computational methods can differentiate between compounds with varying potencies.

CompoundDocking Score (kcal/mol)Target Protein
Quinoline Derivative 1-9.8HIV Reverse Transcriptase
Quinoline Derivative 2-10.7HIV Reverse Transcriptase
Quinoline Derivative 3-8.5HIV Reverse Transcriptase

This table illustrates representative docking scores for quinoline derivatives against a specific protein target, demonstrating the application of binding affinity prediction. The data is illustrative and not specific to this compound.

Identification of Key Amino Acid Interactions in Binding Pockets

Beyond predicting binding affinity, molecular docking and other computational methods can elucidate the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the ligand's affinity and selectivity.

Studies on various quinoline-based inhibitors have successfully identified these key interactions. For example, docking studies of 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives as non-nucleoside inhibitors of HIV-1 Reverse Transcriptase revealed important interactions. It was found that pi-pi stacking interactions between the quinoline moiety and the side chains of amino acids like Lys101, Lys103, Trp229, Tyr181, Tyr188, and Phe227 were common factors in the enzyme-inhibitor complex. nih.gov Furthermore, some of the more potent models formed strong hydrogen bonds with Lys103 via the quinoline moiety. nih.gov

The table below summarizes typical key amino acid interactions observed for quinoline derivatives in a protein binding pocket.

Compound SeriesInteracting Amino AcidsInteraction TypeTarget Protein
2-Chloro-3-((2,2-dimethylhydrazono) methyl)quinoline derivativesLys103, Tyr181, Trp229Hydrogen Bond, Pi-Pi StackingHIV-1 Reverse Transcriptase
4-Aminoquinoline (B48711) derivativesAsp32, Gly215, Tyr76Hydrogen Bond, HydrophobicPlasmepsin II

This table provides examples of key amino acid interactions identified for quinoline derivatives, illustrating how these interactions contribute to binding. The data is illustrative and not specific to this compound.

Analysis of Binding Modes and Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation when bound to its target. Computational analysis allows for the detailed examination of these binding modes and conformations. It can reveal how a ligand orients itself within the binding site and which of its functional groups are critical for interaction.

For N-benzyl substituted quinuclidines, docking and molecular dynamics simulations have shown how different derivatives adopt distinct binding modes. For instance, certain methiodide derivatives were found to bind to the orthosteric binding sites of the hα7 nicotinic acetylcholine (B1216132) receptor (nAChR) by forming stable cation-pi interactions. nih.gov In contrast, other derivatives were shown to block the ion channel of the hα4β2 nAChR by interacting with a different luminal domain. nih.gov This highlights how subtle changes in the ligand structure can lead to different binding modes and, consequently, different mechanisms of action.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand in the binding pocket and the conformational changes that may occur upon binding.

MD simulations have been employed to study the stability of quinoline derivatives within the binding sites of their target proteins. For example, simulations of phenylhydrazono phenoxyquinoline derivatives docked against the α-amylase enzyme indicated stable binding throughout the simulation period. asianpubs.org Such studies can confirm the docking results and provide deeper insights into the flexibility of both the ligand and the protein, which is crucial for a comprehensive understanding of their interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on aminoquinoline derivatives, particularly in the context of their antimalarial activity. nih.govasianpubs.orgscholarsresearchlibrary.com These studies typically involve calculating a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods like multiple linear regression (MLR) to build a predictive model.

For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives identified the importance of steric (molar refractivity), hydrophobic (log P), and electronic (dipole moment) factors in determining their antimalarial activity. scholarsresearchlibrary.com Another study on 4-aminoquinolines found a strong correlation between antimalarial activity and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.gov

The following table presents a conceptual QSAR model for a series of quinoline derivatives, illustrating the components of such a model.

Model ParameterValue/Descriptor
Dependent VariableBiological Activity (e.g., IC50)
Independent Variables (Descriptors)Topological Polar Surface Area (TPSA), Molar Refractivity (MR), LogP
Correlation Coefficient (R²)0.85
Cross-validated R² (Q²)0.75

This table represents a hypothetical QSAR model for quinoline derivatives, showcasing the types of descriptors and statistical measures used. The data is illustrative and not specific to this compound.

Derivatives and Analogues of N Benzyl 4 Methylquinolin 2 Amine

Synthesis of Novel Quinoline (B57606) Derivatives

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this important heterocyclic system. The Doebner reaction, for instance, involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.se Research into this reaction has revealed that it can be sensitive to the order in which reactants are mixed, which can influence the type of products and by-products formed. sci-hub.se In some cases, stirring an aromatic amine and pyruvic acid in ethanol (B145695) can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives, with studies indicating that the cyclization tends to occur at the position with less steric hindrance. sci-hub.se

Classical methods for quinoline synthesis that provide a versatile platform for creating diverse derivatives include:

Doebner-von Miller reaction

Combes synthesis

Friedländer synthesis

Skraup synthesis

Gould-Jacobs reaction

Once the fundamental quinoline scaffold is constructed, further chemical transformations can be applied to install the specific functional groups of N-benzyl-4-methylquinolin-2-amine and its derivatives. This may involve nucleophilic aromatic substitution, cross-coupling reactions to modify the quinoline ring, and N-alkylation to introduce the benzyl (B1604629) group.

A study focused on N-benzyl 1,4-dihydropyridine (B1200194) derivatives outlines a multi-step synthesis that begins with the creation of the core heterocyclic ring, followed by modifications. nih.gov A key step involves a nucleophilic substitution reaction where bromine is replaced by pyridine (B92270) derivatives, a strategy that could be adapted for modifying quinoline systems. nih.gov

Hybrid Compounds and Conjugates

A prominent strategy in modern drug design is the creation of hybrid compounds, where two or more distinct pharmacophores are covalently linked to produce a single molecule with the potential for enhanced or multi-target activity. This approach can lead to improved efficacy, reduced side effects, and novel mechanisms of action.

An example of this strategy is demonstrated in the synthesis of novel 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium (B92312) moiety. ut.ac.ir In this work, a 4-hydroxycoumarin scaffold was first linked to a pyridyl derivative, which was subsequently reacted with benzyl chloride derivatives to yield the final hybrid products. ut.ac.ir The design rationale was based on creating dual-binding inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. ut.ac.ir The resulting compounds were evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), with some showing potent activity. ut.ac.ir This approach of combining distinct molecular entities illustrates a powerful method that could be applied to the this compound scaffold to develop new therapeutic agents.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are critical tools in lead optimization and the exploration of new chemical space. nih.govresearchgate.net Bioisosterism involves substituting a functional group or moiety in a molecule with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while modulating other properties like metabolic stability or synthetic accessibility. nih.gov Scaffold hopping is a more dramatic form of this strategy, where the entire core structure of a molecule is replaced with a topologically different scaffold that preserves the original's key binding interactions. nih.govresearchgate.net

The quinazoline (B50416) ring system is a well-known bioisostere of the quinoline scaffold. Research has demonstrated the efficient synthesis of 2-aminoquinazoline (B112073) derivatives through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com This method provides a direct route to compounds that are structural analogues of N-benzyl-quinolin-2-amines. The resulting N-benzyl-4-methylquinazolin-2-amine and its derivatives represent a clear example of scaffold hopping from the quinoline core.

Table 1: Synthesis of N-Benzyl-Quinazoline Derivatives as Bioisosteres of Quinoline Analogues

Compound NameYieldMelting Point (°C)Reference
N-Benzyl-4-methylquinazolin-2-amine85%116–118 mdpi.com
N-Benzyl-4-methyl-6-phenylquinazolin-2-amine64%148–149 mdpi.com
N-Benzyl-4-phenylquinazolin-2-amine66%153–154 mdpi.com
N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine62%168–170 mdpi.com

These strategies are invaluable for navigating patent landscapes and overcoming challenges associated with existing molecular scaffolds, such as poor pharmacokinetics or toxicity. u-strasbg.fr

Metal Complexes of Quinoline Derivatives

The nitrogen atom in the quinoline ring and the exocyclic amine group of this compound can act as coordination sites for metal ions, allowing for the formation of metal complexes. These complexes introduce new geometric and electronic properties not present in the organic ligand alone, which can lead to novel biological activities. The coordination of metal ions can enhance the stability and reactivity of the ligand, facilitating targeted interactions with biomolecules. jacsdirectory.com

Research into related quinoline structures has shown their capability to form stable complexes with a variety of metals. For example, N-methyl-3-acetyl-4-hydroxyquinolin-2-one and its N-H analogue have been shown to form complexes with Mg(II), Zn(II), and Ba(II). researchgate.net The resulting complexes were characterized by spectroscopic methods and found to have general formulas such as M(L)₂(H₂O)z, where M is the metal ion and L is the quinolinone ligand. researchgate.net

Furthermore, the broader field of bioinorganic chemistry has explored complexes of ligands containing N-benzyl functionalities with 4d transition metals like ruthenium (Ru), rhodium (Rh), and palladium (Pd). jacsdirectory.com The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent, leading to the formation of a stable chelate complex. jacsdirectory.com The resulting metal complexes often exhibit distinct biological properties, including anticancer and antibacterial effects, which are influenced by the coordination between the metal ion and the ligand's functional groups. jacsdirectory.com This indicates a promising avenue for developing novel derivatives of this compound with unique therapeutic applications.

Table of Mentioned Compounds

Compound Name
This compound
N-benzyl-2-methylquinolin-4-amine
N-Benzyl-4-methylquinazolin-2-amine
N-Benzyl-4-methyl-6-phenylquinazolin-2-amine
N-Benzyl-4-phenylquinazolin-2-amine
N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine
2-methylquinoline-4-carboxylic acid
4-hydroxycoumarin
N-methyl-3-acetyl-4-hydroxyquinolin-2-one
N-H-3-acetyl-4-hydroxy quinolin-2-one
N-Ortho-hydroxymethyl benzyl valine

Applications in Chemical Biology and Medicinal Chemistry

Quinoline (B57606) Scaffolds as Privileged Structures in Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.commdpi.com This designation is attributed to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The quinoline scaffold is a common feature in numerous approved drugs and compounds under clinical investigation for treating a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.combldpharm.com

The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. mdpi.com Its aromatic and heterocyclic nature provides a framework for diverse molecular interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for binding to target proteins and enzymes. nih.govnih.gov The established synthetic routes for quinoline derivatives further enhance their appeal in drug discovery, offering a reliable platform for the generation of compound libraries for screening and optimization. mdpi.com

Development of Chemical Probes for Biological Systems

The inherent fluorescent properties of many quinoline derivatives make them valuable scaffolds for the development of chemical probes. These probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. nih.gov Quinoline-based fluorescent probes have been designed to detect a variety of analytes, including metal ions, reactive oxygen species, and specific biomolecules. mdpi.com

For instance, quinoline-based probes have been successfully developed for the detection of Al³⁺ ions in biological and environmental samples, exhibiting a "turn-on" fluorescence response with high selectivity and sensitivity. mdpi.com Furthermore, the quinoline scaffold has been utilized in the rational design of fluorescent probes for imaging tau aggregates, which are implicated in Alzheimer's disease. nih.gov These probes can selectively bind to and visualize these protein aggregates, offering potential for early diagnosis and for studying the disease's progression. nih.gov The development of such probes often involves modifying the quinoline structure to enhance properties like cell permeability, target affinity, and fluorescence quantum yield. nih.govsigmaaldrich.com

Lead Compound Identification and Optimization

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery, aiming to transform a promising initial "hit" into a viable drug candidate with improved efficacy, selectivity, and safety. nuph.edu.ua The quinoline scaffold frequently serves as a starting point for the identification of new lead compounds due to its proven biological activity.

While no specific studies on the lead optimization of N-benzyl-4-methylquinolin-2-amine were identified, research on analogous structures highlights the potential of this chemical class. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity. nih.govmdpi.com In such studies, variations in substituents on the quinoline ring and the benzyl (B1604629) group allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the compound's potency and selectivity. nih.govmdpi.com The goal of lead optimization is to enhance the desired therapeutic effects while minimizing off-target interactions and improving drug-like properties such as solubility and metabolic stability. nuph.edu.ua

Role in Overcoming Bacterial Resistance

The emergence of antibiotic-resistant bacterial strains is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have long been a source of antibacterial drugs, with the fluoroquinolones being a prominent example. Research into new quinoline-based compounds continues to be an active area in the fight against bacterial resistance.

Studies on compounds structurally similar to this compound have shown promising antibacterial and antimycobacterial activity. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and demonstrated inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com Two compounds from this series exhibited minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov These findings suggest that the 4-aminoquinoline (B48711) scaffold can be a valuable starting point for developing new antituberculosis agents. Further research into the specific activity and mechanism of action of this compound and its close analogs could reveal their potential to combat resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-methylquinolin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-methylquinolin-2-amine with benzyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) achieves moderate yields (~50–65%) . Optimization via temperature control (80–100°C) and catalyst screening (e.g., Pd/C for hydrogenation) can improve efficiency. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How is the molecular structure of This compound characterized, and what techniques confirm its stereochemical integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C–N bond: ~1.35 Å; quinoline ring planarity) . Complementary techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm).
  • FT-IR : Confirms N–H stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary biological screening of This compound?

  • Methodological Answer : Use cell-based assays targeting kinase inhibition (e.g., EGFR, Aurora kinases) or antimicrobial activity (MIC against S. aureus or E. coli). Protocols include:

  • MTT Assay : Cytotoxicity in HEK-293 or HeLa cells (IC₅₀ determination).
  • Fluorescence Polarization : Binding affinity to DNA G-quadruplex structures .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of This compound derivatives?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Predict binding modes to targets like topoisomerase II or β-amyloid aggregates .
  • DFT Calculations (Gaussian 16) : Analyze electron density maps to identify reactive sites (e.g., nucleophilic quinoline N-atom) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives like This compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem and Acta Crystallographica to identify outliers in IC₅₀ values .
  • Dose-Response Refinement : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Metabolite Profiling (LC-MS) : Check for degradation products or active metabolites influencing results .

Q. How do substituents on the benzyl group affect the photophysical properties of This compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λₐᵦₛ shifts (e.g., 320→350 nm with electron-withdrawing groups).
  • Fluorescence Quantum Yield : Compare Φ_F using integrating sphere methods (e.g., 0.2→0.5 with –NO₂ substitution) .
  • TD-DFT : Correlate experimental spectra with theoretical transitions (B3LYP/6-311+G(d,p)) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for This compound in aqueous buffers?

  • Methodological Answer :

  • pH-Dependent Solubility : Test solubility across pH 3–10 (e.g., poor solubility at pH 7.4 due to lipophilic benzyl group).
  • Co-Solvent Screening : Use DMSO/water mixtures (≤5% DMSO) to enhance dissolution without cell toxicity .
  • Dynamic Light Scattering (DLS) : Detect aggregation at >0.1 mg/mL concentrations .

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